1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
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Overview
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-dichlorophenyl)sulfonyl)-4-(methylpiperidin-1-yl)methane
- 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(methylpiperidin-1-yl)ethane
Uniqueness
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-12-9-17(16(19)10-15(12)18)25(23,24)22-6-3-14(4-7-22)11-21-8-5-20-13(21)2/h5,8-10,14H,3-4,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDKLXMZKCPIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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